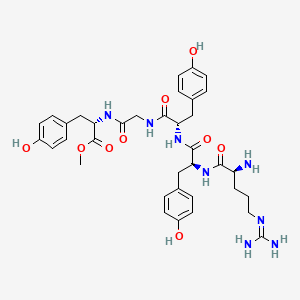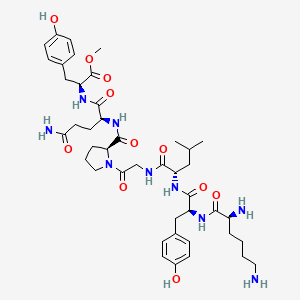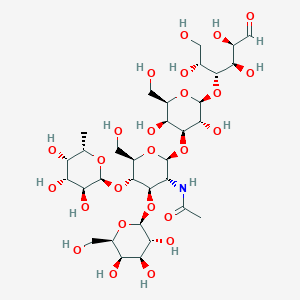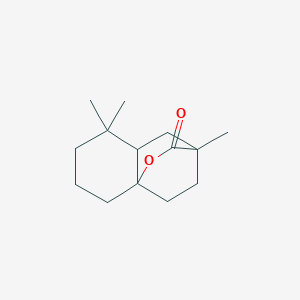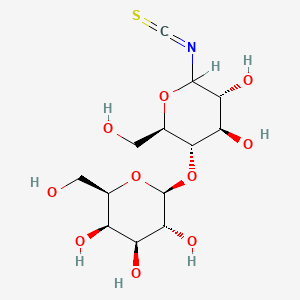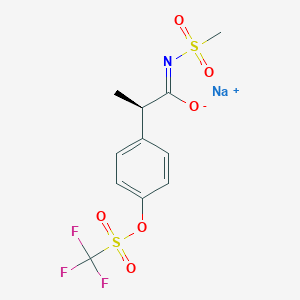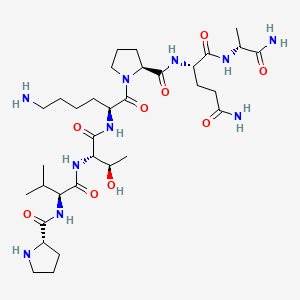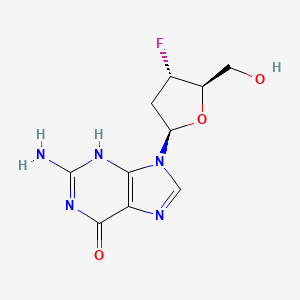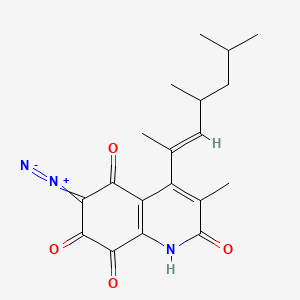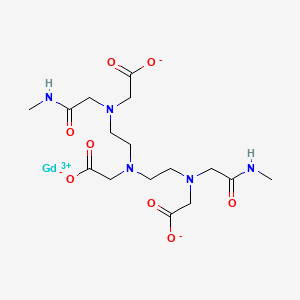
gadodiamide
Descripción general
Descripción
Gadodiamide is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . It is used in MRI procedures to assist in the visualization of blood vessels . It provides contrast enhancement and facilitates visualization of abnormal structures or lesions in various parts of the body including the central nervous system (CNS) .
Synthesis Analysis
This compound is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) . The use of liposomes as carriers of this compound (Gd–DTPA–BMA) has shown great potential for cancer therapy .
Molecular Structure Analysis
The molecular formula of this compound is C16H26GdN5O8 . It is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) .
Chemical Reactions Analysis
This compound is a paramagnetic agent with unpaired electron spins which generate a local magnetic field . It is used in combination with magnetic resonance imaging (MRI) to allow blood vessels, organs, and other non-bony tissues to be seen more clearly on the MRI .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 573.66 . It is soluble in DMSO .
Aplicaciones Científicas De Investigación
Imágenes por Resonancia Magnética (IRM) Agente de Contraste
Gadodiamide se utiliza principalmente como agente de contraste en las exploraciones de resonancia magnética . Mejora el contraste en las imágenes, lo que facilita la detección de anomalías por parte de los médicos. Se han administrado más de 500 millones de dosis en todo el mundo .
Estudios de Farmacocinética y Toxicidad
This compound ha sido ampliamente estudiado por su farmacocinética y toxicidad potencial tanto en humanos como en animales de laboratorio . Estos estudios son cruciales para comprender cómo se distribuye y excreta el compuesto en el cuerpo, y para evaluar cualquier riesgo potencial asociado con su uso .
Investigación sobre la Fibrosis Sistémica Nefrogénica
La investigación ha documentado la retención de gadolinio, el componente activo de this compound, en los tejidos mucho después de la exposición . Esto ha llevado al descubrimiento de una enfermedad denominada fibrosis sistémica nefrogénica, que se encuentra en pacientes con función renal deteriorada .
Estudios de la Barrera Hematoencefálica
This compound se ha utilizado en estudios que investigan la barrera hematoencefálica . En estos estudios, se administraron a los ratones múltiples aplicaciones intravenosas de this compound, y se observaron los efectos en la barrera hematoencefálica .
Investigación sobre la Retención de Gadolinio
This compound se ha asociado con una mayor retención de gadolinio en la piel que otros agentes de contraste . Esto tiene implicaciones para comprender los efectos a largo plazo de los agentes de contraste a base de gadolinio en el cuerpo .
Estudios sobre el Potencial Profibrótico
Se ha demostrado que this compound tiene un potencial profibrótico más prominente, lo que lleva a un aumento de ciertos marcadores como el Colágeno 1α, CTGF, TGFβ, αSMA e IL-6 . Esto sugiere que this compound puede desempeñar un papel en las enfermedades fibróticas .
Mecanismo De Acción
Target of Action
Gadodiamide, also known as Omniscan, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels . Its primary targets are the lesions with abnormal vascularity in the brain (intracranial lesions), spine, and associated tissues, and the body (including the thoracic (noncardiac), abdominal, pelvic cavities, and retroperitoneal space) .
Mode of Action
This compound is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . The magnetic moment alters the relaxation rates of water protons in its vicinity in the body . This interaction with water protons enhances the contrast in MRI images, facilitating the visualization of abnormal structures or lesions .
Biochemical Pathways
This compound has been shown to interfere with several signaling pathways, such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling . These pathways are involved in the regulation of inflammatory processes, and in cell metabolism, proliferation, growth, and survival .
Pharmacokinetics
The pharmacokinetics of intravenously administered this compound in normal subjects conforms to an open, two-compartment model . The volume of distribution of this compound (200 ± 61 mL/kg) is equivalent to that of extracellular water . Approximately 90% of administered GBCA is excreted in the urine within 24 hours in patients with normal renal function .
Result of Action
The primary result of this compound’s action is the enhancement of MRI images, which aids in the detection and visualization of lesions and abnormal vascularity . Exposure to gbcas like this compound is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .
Action Environment
Environmental factors, such as the patient’s renal function, can influence the action, efficacy, and stability of this compound. For instance, renal dysfunction can lead to increased retention of this compound in the body, potentially leading to nephrogenic systemic fibrosis . Furthermore, the stability of this compound can be influenced by its chemical structure. Linear, non-ionic GBCAs like this compound are less stable than macrocyclic or ionic GBCAs, potentially leading to more gadolinium retention in the brain and thus more likely to cause side effects .
Safety and Hazards
Gadodiamide should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Gadodiamide plays a crucial role in biochemical reactions by interacting with various biomolecules. It primarily interacts with water molecules, altering their relaxation times to enhance MRI images. Additionally, this compound can interact with proteins and enzymes in the body. For instance, it has been observed to bind to serum albumin, a protein that plays a key role in maintaining osmotic pressure and transporting various substances in the blood . The nature of these interactions is primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
This compound influences various cellular processes, particularly in the context of MRI imaging. It affects cell function by altering the relaxation times of water protons within cells, thereby enhancing the contrast of MRI images. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce changes in the expression of genes involved in metal ion transport and homeostasis . Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to alterations in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to water molecules and alter their relaxation times. This binding interaction is facilitated by the gadolinium ion at the core of the compound, which has strong paramagnetic properties. This compound can also interact with proteins and enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to inhibit the activity of certain metal-dependent enzymes by competing with their natural metal cofactors . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade over time, leading to the release of free gadolinium ions, which are toxic to cells. Long-term studies have shown that repeated administration of this compound can lead to the accumulation of gadolinium in various tissues, including the brain, liver, and kidneys . This accumulation can result in long-term effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and effective in enhancing MRI images. At high doses, it can cause toxic effects, including nephrogenic systemic fibrosis, a condition characterized by fibrosis of the skin and internal organs . Threshold effects have been observed, with toxic effects becoming more pronounced at doses exceeding the recommended levels. These toxic effects are primarily due to the release of free gadolinium ions from the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a contrast agent. It interacts with enzymes and cofactors involved in metal ion transport and homeostasis. For example, this compound can compete with natural metal cofactors for binding to metal-dependent enzymes, leading to alterations in enzyme activity and metabolic flux . Additionally, this compound can affect metabolite levels by interacting with enzymes involved in metabolic pathways, leading to changes in the concentrations of various metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, such as serum albumin, which facilitate its distribution in the bloodstream . Once in the bloodstream, this compound can accumulate in tissues with high blood flow, such as the brain, liver, and kidneys. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, as well as its physicochemical properties.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . These interactions can affect the activity and function of this compound, as well as its ability to enhance MRI images. Additionally, the subcellular localization of this compound can influence its interactions with enzymes and proteins, leading to changes in cellular function and metabolism.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Gadodiamide involves the reaction of Gadolinium (III) chloride hexahydrate with diethylenetriaminepentaacetic acid (DTPA) followed by reaction with N,N'-bis(2-hydroxyethyl)ethylenediamine and subsequent purification steps.", "Starting Materials": ["Gadolinium (III) chloride hexahydrate", "Diethylenetriaminepentaacetic acid (DTPA)", "N,N'-bis(2-hydroxyethyl)ethylenediamine", "Sodium hydroxide solution", "Methanol", "Water"], "Reaction": [ "Gadolinium (III) chloride hexahydrate is dissolved in water and mixed with DTPA in a 1:1 molar ratio.", "The mixture is heated to 60-70°C and stirred for 2-3 hours until a clear solution is obtained.", "N,N'-bis(2-hydroxyethyl)ethylenediamine is added to the solution in a 1:1 molar ratio with respect to DTPA.", "The pH of the solution is adjusted to 7.5-8.5 using sodium hydroxide solution.", "Methanol is added to the solution to precipitate Gadodiamide.", "The precipitate is filtered, washed with water and dried to obtain pure Gadodiamide." ] } | |
| Gadodiamide paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadodiamide accumulates. | |
| 131410-48-5 | |
Fórmula molecular |
C16H29GdN5O8 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium |
InChI |
InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29); |
Clave InChI |
NFPWGFSRWDHFFT-UHFFFAOYSA-N |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canónico |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Apariencia |
Solid powder |
Densidad |
MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ |
| 131410-48-5 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
131410-48-5 (parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Freely soluble in water Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
gadodiamide Gd-DTPA bis-(methylamide) Gd-DTPA-BMA Omniscan Omniscan Unique Softpack |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


